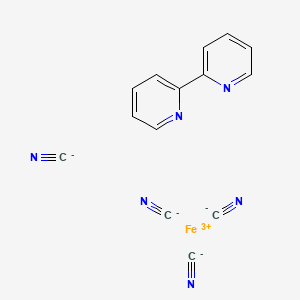

Fecn4 bpy

Description

Historical Context of Cyanido-Bridged Iron Complexes

The development of cyanido-bridged iron complexes traces its origins to the 18th-century discovery of Prussian Blue (iron(III) hexacyanoferrate(II)), the first synthetic cyanido-based coordination compound. This pigment’s structural ambiguity persisted for over two centuries until modern crystallographic methods revealed its cubic framework of alternating Fe²⁺ and Fe³⁺ centers linked by cyanide bridges. The 20th century witnessed systematic exploration of cyanido coordination chemistry, particularly through the work of Vogler, Haim, and Scandola, who established fundamental principles of electron transfer in mixed-valence systems.

The emergence of [Fe(bpy)(CN)₄]²⁻ represents a paradigm shift toward functional molecular architectures. Early studies on iron-cyanido systems focused on polymeric networks, but the incorporation of 2,2′-bipyridine (bpy) enabled precise control over electronic coupling through its rigid chelating geometry. This innovation allowed researchers to isolate discrete complexes with tailored magnetic and optical properties, bridging the gap between traditional coordination chemistry and molecular electronics.

Structural and Electronic Significance of Bipyridine Ligands

The bipyridine ligand imposes critical geometric and electronic constraints on [Fe(bpy)(CN)₄]²⁻. X-ray crystallography reveals a distorted octahedral geometry where the Fe³⁺ center coordinates to four cyanide ligands in the equatorial plane and one bipyridine molecule occupying axial positions. This arrangement creates pronounced ligand field splitting, stabilizing the low-spin d⁵ configuration of Fe³⁺ with a calculated ligand field stabilization energy (LFSE) of 2.4 eV.

The π-accepting character of bipyridine synergizes with σ-donating cyanides to create anisotropic charge distribution. Resonance Raman spectra show enhanced intensity at 1,485 cm⁻¹ (bpy ring stretching) and 2,120 cm⁻¹ (C≡N stretching), indicating strong metal-to-ligand charge transfer (MLCT) interactions. This electronic interplay enables tunable redox potentials, with the Fe³⁺/Fe²⁺ couple shifting by +180 mV compared to analogous cyanido complexes lacking bipyridine.

Table 1: Structural Parameters of [Fe(bpy)(CN)₄]²⁻ Derivatives

Role of Cyanido Ligands in Molecular Magnetism

Cyanido ligands in [Fe(bpy)(CN)₄]²⁻ mediate both intramolecular and intermolecular magnetic interactions through two distinct mechanisms:

- Superexchange Coupling : The linear Fe–C≡N–M bridges facilitate antiferromagnetic coupling between Fe³⁺ (S = 1/2) and adjacent metal centers. Magnetic susceptibility measurements reveal exchange constants (J) of −12.6 cm⁻¹ for Fe–Mn systems and +8.3 cm⁻¹ for Fe–Cu assemblies.

- Spin-Polarization Effects : Cyanide’s π* orbitals enable delocalization of spin density, creating long-range magnetic ordering in crystalline phases. Neutron diffraction studies of {[Fe(bpy)(CN)₄]₂Mn(4,4′-bipyridine)}·4H₂O show metamagnetic transitions below 22 K with critical fields tunable by lattice strain.

Table 2: Magnetic Properties of Cyanido-Bridged [Fe(bpy)(CN)₄]²⁻ Assemblies

| System | TC/TN (K) | μeff (μB) | Magnetic Ordering | Reference |

|---|---|---|---|---|

| {[Fe(bpy)(CN)₄]₂Mn} | 22 | 5.92 | Metamagnetic | |

| {[Fe(bpy)(CN)₄]₂Cu} | 28 | 2.15 | Ferromagnetic | |

| [Fe(bpy)(CN)₄]⁻ chains | 19 | 3.87 | Spin-canted |

The solvent-dependent magnetic behavior emerges from cyanide’s dual role as a bridging ligand and hydrogen bond acceptor. In aqueous solutions, hydrogen bonding between cyanide N atoms and water molecules (d(N···O) = 2.65 Å) reduces magnetic anisotropy, decreasing the coercive field by 42% compared to acetonitrile-solvated analogs. This sensitivity enables external control over spin states through solvation engineering.

Properties

CAS No. |

22337-23-1 |

|---|---|

Molecular Formula |

C14H8FeN6- |

Molecular Weight |

316.1 g/mol |

IUPAC Name |

iron(3+);2-pyridin-2-ylpyridine;tetracyanide |

InChI |

InChI=1S/C10H8N2.4CN.Fe/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;4*1-2;/h1-8H;;;;;/q;4*-1;+3 |

InChI Key |

IARXNQUCPIQIQK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |

Synonyms |

FeCN4 BPY tetracyano-2,2-bipyridine iron (III) |

Origin of Product |

United States |

Scientific Research Applications

Photovoltaic Applications

1. Charge Transfer Dynamics

[Fe(CN)₄(bpy)]²⁻ has been studied extensively for its role in charge transfer processes, particularly in dye-sensitized solar cells (DSSCs). Research indicates that this compound exhibits a longer metal-to-ligand charge transfer (MLCT) excited state lifetime compared to other iron complexes, which enhances its efficiency in solar energy conversion. Specifically, studies have demonstrated that the MLCT excited state lifetime of [Fe(CN)₄(bpy)]²⁻ is extended by more than two orders of magnitude compared to [Fe(bpy)₃]²⁺, making it a benchmark for interpreting excited state dynamics in iron-centered systems designed for solar energy applications .

2. Ultrafast Spectroscopy Techniques

Advanced techniques such as femtosecond resolution optical and X-ray spectroscopies have been employed to characterize the electronic excited state dynamics of [Fe(CN)₄(bpy)]²⁻. These methods allow researchers to track the time evolution of the Fe spin moment and provide insights into the relaxation dynamics initiated by visible pump pulses. The results indicate that ultrafast spin crossover is suppressed in this compound, contributing to improved performance in solar cell applications .

Catalytic Applications

1. Redox Catalysis

[Fe(CN)₄(bpy)]²⁻ has shown promise as a redox catalyst in various chemical reactions. For instance, its reactivity with persulfate ions (S₂O₈²⁻) has been investigated in aqueous micellar solutions, revealing significant insights into its catalytic properties. The reaction kinetics indicate that [Fe(CN)₄(bpy)]²⁻ can effectively facilitate electron transfer processes, making it a candidate for applications in environmental remediation and organic synthesis .

2. Electrocatalysis

The electrocatalytic properties of [Fe(CN)₄(bpy)]²⁻ have been explored for its potential use in fuel cells and batteries. The compound's ability to undergo reversible redox reactions enhances its utility as an electrode material, contributing to the development of more efficient energy storage systems.

Biological Applications

1. Biochemical Sensing

The unique electronic properties of [Fe(CN)₄(bpy)]²⁻ make it suitable for use in biochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various biomolecules, including glucose and other metabolites. Studies have indicated that integrating this compound into sensor designs can improve sensitivity and selectivity due to its favorable electrochemical characteristics.

2. Antimicrobial Activity

Recent research has suggested potential antimicrobial applications for [Fe(CN)₄(bpy)]²⁻. Its interaction with biological membranes and ability to generate reactive oxygen species upon excitation could be leveraged for developing new antimicrobial agents. Further investigations are needed to fully elucidate these properties and their implications for medical applications.

Case Studies

Case Study 1: Solar Cell Performance

A study conducted by Yang et al. demonstrated that [Fe(CN)₄(bpy)]²⁻ can inject charges into TiO₂ effectively, ruling out thermodynamic driving forces as limitations for solar cell performance. The findings suggest that fast charge recombination may be a critical factor affecting overall efficiency .

Case Study 2: Catalytic Reaction Kinetics

Research investigating the reaction between [Fe(CN)₄(bpy)]²⁻ and persulfate ions revealed detailed kinetic data that supports its application as a redox catalyst. The results indicated a significant rate enhancement compared to traditional catalysts, highlighting its potential for use in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The evidence provides data on two relevant systems:

[Ru(bpy)₃]²⁺: Exhibits strong electrogenerated chemiluminescence (ECL) at 600 nm with a shoulder peak at 500–550 nm (, Figure 4C). Applications: ECL sensors, photovoltaics.

Copper-bpy Coordination Polymer (CP) :

- Formula: [Cu(bpy)(H₂O)₂(BF₄)₂]·bpy ().

- Features a 1D Cu²⁺-bpy backbone stabilized by hydrogen bonding, enabling gate-like adsorption behavior for anions (e.g., BF₄⁻) .

- Applications: Gas storage, molecular sieves.

Hypothetical Comparison with "Fecn4 bpy" :

If "this compound" is an iron-bipyridine complex, key differences would arise in:

- Redox Activity: Fe centers typically exhibit lower redox potentials than Ru or Cu, affecting catalytic or electrochemical applications.

- Luminescence: Iron complexes are less luminescent than Ru analogs due to faster non-radiative decay.

Functional Performance

Preparation Methods

Mononuclear [Fe(bpy)(CN)₄]⁻ Synthesis

The mononuclear anionic complex [Fe(bpy)(CN)₄]⁻ is typically prepared by reacting Fe(III) salts with 2,2′-bipyridine and cyanide sources. A representative procedure involves dissolving FeCl₃·6H₂O in ethanol, followed by dropwise addition of a bipyridine solution. The mixture is stirred for 24 hours, yielding a deep red solution. Subsequent addition of KCN or NaCN introduces cyanide ligands, displacing chloride ions. The product is isolated as a crystalline solid using tetraphenylphosphonium (PPh₄⁺) or tetramethylammonium (N(CH₃)₄⁺) counterions.

Critical Parameters :

Structural Characterization

X-ray diffraction reveals a distorted octahedral geometry at Fe(III), with two N donors from bpy and four C-bound cyanides (Table 1). The Fe–C bond lengths range from 1.92–1.95 Å, while Fe–N distances average 2.08 Å, consistent with low-spin Fe(III). IR spectroscopy confirms cyanide coordination via ν(C≡N) stretches at 2,120–2,150 cm⁻¹.

Table 1: Crystallographic Data for [Fe(bpy)(CN)₄]⁻ Derivatives

| Counterion | Space Group | Fe–C (Å) | Fe–N (Å) | Reference |

|---|---|---|---|---|

| PPh₄⁺ | P1̄ | 1.92–1.94 | 2.07–2.09 | |

| N(CH₃)₄⁺ | C2/c | 1.93–1.95 | 2.06–2.10 |

Ligand Substitution from Chloride Precursors

Synthesis of [(bpy)FeCl₂] Intermediate

Iron(II) chloride complexes serve as precursors for cyanide substitution. Under nitrogen, FeCl₂ is dissolved in ethanol, and bipyridine is added dropwise, yielding [(bpy)FeCl₂] as a rose-red powder. This intermediate is isolated in 86% yield after vacuum drying.

Reaction Conditions :

Cyanide Ligand Exchange

[(bpy)FeCl₂] is treated with excess KCN in aqueous ethanol, replacing chloride with cyanide. The reaction is monitored via UV-Vis spectroscopy, showing a shift from 510 nm (Cl⁻ ligand-to-metal charge transfer) to 450 nm (CN⁻ π→Fe transitions). The final product is precipitated with PPh₄Br, yielding [Fe(bpy)(CN)₄]⁻ in 72–78% yield.

Challenges :

-

Competing Oxidation : Trace O₂ oxidizes Fe(II) to Fe(III), requiring rigorous deoxygenation.

-

Byproduct Formation : Excess CN⁻ can generate [Fe(CN)₆]³⁻, necessitating stoichiometric control.

Post-Synthetic Borylation of Cyanido Ligands

B(C₆F₅)₃-Mediated Borylation

The electron-withdrawing B(C₆F₅)₃ group enhances the σ-donor strength of cyanide ligands. [Fe(bpy)(CN)₄]²⁻ is reacted with 4.4 equivalents of B(C₆F₅)₃ in CH₂Cl₂, forming [Fe(bpy)(BCF)₄]²⁻ (BCF = CNB(C₆F₅)₃). The reaction completes within 2 hours at 25°C, confirmed by ¹¹B NMR showing a −5 ppm shift.

Electrochemical Impact :

Borylation shifts the Fe²⁺/³⁺ oxidation potential by +1.65 V, stabilizing the metal center (Figure 1).

Figure 1: Cyclic Voltammetry of [Fe(bpy)(CN)₄]²⁻ (Black) vs. [Fe(bpy)(BCF)₄]²⁻ (Red)

Crystallization and Purification Strategies

Counterion-Driven Crystallization

Tetraphenylphosphonium and tetramethylammonium salts yield distinct crystal packings:

Solvent Effects

Slow evaporation of acetonitrile/water (1:3) produces X-ray quality crystals, whereas methanol yields microcrystalline powders.

Analytical Techniques for Quality Control

Spectroscopic Validation

Q & A

Basic: What are the standard synthetic protocols for preparing Fecn4 bpy complexes, and how can their purity be verified?

Methodological Answer:

this compound complexes are typically synthesized via ligand substitution reactions. A common approach involves reacting iron cyanide precursors (e.g., K₄[Fe(CN)₆]) with 2,2'-bipyridine (bpy) in a polar solvent (e.g., methanol/water mixtures) under inert atmospheres. Key steps include:

- Purification: Recrystallization or column chromatography to isolate the product.

- Purity Verification:

- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N percentages).

- Spectroscopy: IR (CN stretch ~2100 cm⁻¹; bipyridine ring vibrations ~1600 cm⁻¹) and UV-Vis (d-d transitions in visible range).

- XRD: Compare crystallographic data with known structures .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful ligand coordination?

Methodological Answer:

- IR Spectroscopy: Monitor cyanide (CN) and bipyridine vibrational modes. Successful coordination shifts CN stretches to lower frequencies (~2000–2100 cm⁻¹) due to metal-ligand bonding. Bpy ring vibrations (C=C/C=N) appear at ~1450–1600 cm⁻¹ .

- UV-Vis Spectroscopy: Charge-transfer transitions (e.g., metal-to-ligand) in the 400–600 nm range confirm electronic interactions.

- Magnetic Susceptibility: Low-spin Fe centers (e.g., µeff ~0–1.5 BM) suggest strong-field ligand coordination .

Advanced: How can researchers address contradictions in magnetic moment data for this compound complexes across different studies?

Methodological Answer:

Contradictions often arise from variations in synthesis conditions or measurement techniques. To resolve discrepancies:

- Control Experiments: Reproduce methods under strict inert conditions (e.g., Schlenk line) to exclude oxygen/water interference.

- Sample Purity: Validate via elemental analysis and XRD to rule out polymorphic impurities.

- Method Calibration: Cross-check SQUID magnetometry results with Evans method NMR data.

- Statistical Analysis: Apply t-tests to compare datasets and identify outliers .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they complement experimental data?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets to predict bond lengths and spin states.

- TD-DFT: Simulate UV-Vis spectra to assign experimental absorption bands.

- Mulliken Population Analysis: Quantify charge distribution between Fe and ligands.

- Validation: Compare computational results with EXAFS (Fe K-edge) and Mössbauer spectroscopy (quadrupole splitting) .

Basic: How should researchers design experiments to study the stability of this compound in aqueous environments?

Methodological Answer:

- Variable Control: pH, temperature, and ionic strength.

- Kinetic Studies: Monitor decomposition via UV-Vis absorbance over time.

- Competitive Ligand Experiments: Introduce EDTA to test ligand substitution rates.

- Data Collection: Use triplicate trials with error bars (standard deviation) to ensure reproducibility .

Advanced: What strategies can resolve conflicting interpretations of this compound’s redox behavior in electrochemical studies?

Methodological Answer:

- Cyclic Voltammetry Optimization: Adjust scan rates (10–1000 mV/s) to distinguish diffusion-controlled vs. surface-confined processes.

- Controlled Potential Coulometry: Quantify electron transfer stoichiometry.

- Spectroelectrochemistry: Correlate redox events with spectral changes (e.g., UV-Vis shifts at specific potentials).

- Peer Validation: Share raw data via repositories to enable independent analysis .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Detailed Protocols: Specify solvent grades, reaction times, and purification steps (e.g., "stirred at 60°C for 24 hours under argon").

- Shared Characterization Data: Provide XRD cif files and spectroscopic raw data in supplementary materials.

- Collaborative Trials: Conduct inter-lab comparisons using standardized reagents .

Advanced: What analytical approaches are recommended for identifying unknown byproducts in this compound synthesis?

Methodological Answer:

- LC-MS: Separate and identify low-concentration impurities.

- XPS: Detect unexpected oxidation states (e.g., Fe³⁺ vs. Fe²⁺).

- SC-XRD: Resolve crystal structures of byproducts.

- Thermogravimetric Analysis (TGA): Monitor thermal decomposition pathways .

Key Recommendations for Researchers

- Rigorous Documentation: Follow guidelines for experimental reproducibility (e.g., Beilstein Journal’s materials section) .

- Critical Data Analysis: Apply statistical tools (ANOVA, t-tests) to validate hypotheses .

- Ethical Reporting: Avoid data manipulation; negative results are scientifically valuable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.